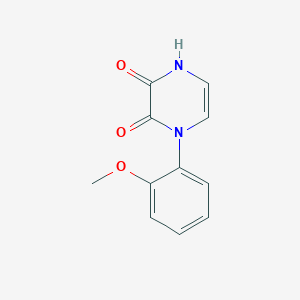

1-(2-methoxyphenyl)-4H-pyrazine-2,3-dione

Description

The exact mass of the compound 1-(2-methoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione is 218.06914219 g/mol and the complexity rating of the compound is 327. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methoxyphenyl)-1H-pyrazine-2,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-9-5-3-2-4-8(9)13-7-6-12-10(14)11(13)15/h2-7H,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFLGPMUDOVBIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C=CNC(=O)C2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Methoxyphenyl 4h Pyrazine 2,3 Dione and Its Structural Analogues

Molecular Interactions

There are no published studies, such as X-ray crystallography or computational modeling, that elucidate the specific molecular interactions between 1-(2-methoxyphenyl)-4H-pyrazine-2,3-dione and any biological target. Therefore, details regarding potential hydrogen bonds, hydrophobic interactions, van der Waals forces, or other non-covalent interactions are not available.

Mechanism of Target Engagement

The mechanism of target engagement describes how a compound binds to its target and elicits a biological response. Due to the lack of identified biological targets and functional data, the mechanism of action for this compound has not been characterized.

Chemical Reactivity and Mechanistic Investigations of 1 2 Methoxyphenyl 4h Pyrazine 2,3 Dione

Electrophilic and Nucleophilic Substitution Reactions of the Pyrazinedione Ring

The pyrazinedione ring possesses a distinct electronic character that governs its susceptibility to substitution reactions. The presence of two nitrogen atoms and two carbonyl groups renders the ring highly electron-deficient.

Electrophilic Substitution:

Electrophilic aromatic substitution (SEAr) on the pyrazine (B50134) ring is generally challenging. The two electronegative nitrogen atoms strongly deactivate the ring towards attack by electrophiles. wikipedia.orgyoutube.comst-andrews.ac.uk Any electrophilic attack is more likely to occur first at a nitrogen atom (e.g., protonation or coordination to a Lewis acid), which further deactivates the ring system and makes subsequent substitution on a carbon atom even more difficult. wikipedia.org

Should a reaction proceed under harsh conditions, the regioselectivity would be governed by the stability of the cationic intermediate (sigma complex). Attack at positions that avoid placing a positive formal charge on the already electron-poor nitrogen atoms is favored. For the related pyridine (B92270) molecule, electrophilic substitution occurs at the C3 (meta) position. capes.gov.brresearchgate.net By analogy, for the pyrazinedione ring, substitution would be predicted to occur at the C5 or C6 positions, which are meta to one nitrogen and ortho/para to the other, but direct experimental evidence for the title compound is scarce.

Nucleophilic Substitution:

Conversely, the electron-poor nature of the pyrazinedione core makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly when a suitable leaving group is present on the ring. st-andrews.ac.uk While the parent compound 1-(2-methoxyphenyl)-4H-pyrazine-2,3-dione lacks an inherent leaving group, its halogenated derivatives would be expected to react readily with a variety of nucleophiles. The reaction typically follows a two-step addition-elimination mechanism. acs.org The strong electron-withdrawing effect of the adjacent dicarbonyl moiety further activates the ring for nucleophilic attack.

| Reaction Type | Substrate Example | Reagent | Typical Product | Reactivity Note |

|---|---|---|---|---|

| Electrophilic Substitution (Hypothetical) | This compound | HNO₃/H₂SO₄ | 5-Nitro derivative | Very slow; requires harsh conditions. wikipedia.org |

| Nucleophilic Substitution | 6-Chloro-1-(2-methoxyphenyl)-4H-pyrazine-2,3-dione | NaOMe | 6-Methoxy derivative | Facile reaction due to electron-deficient ring. nih.gov |

| Nucleophilic Substitution | 6-Chloro-1-(2-methoxyphenyl)-4H-pyrazine-2,3-dione | Piperidine | 6-Piperidinyl derivative | Amines are effective nucleophiles. nih.gov |

Reaction Pathways Involving the 2-Methoxyphenyl Substituent

The 2-methoxyphenyl group attached at the N1 position offers alternative reaction sites, contrasting with the reactivity of the pyrazinedione ring.

O-Demethylation: The aryl methyl ether linkage is a common functional group that can be cleaved to reveal a phenol. Standard reagents for this transformation include strong Lewis acids like boron tribromide (BBr₃) or trimethylsilyl (B98337) iodide (TMSI). wikipedia.org This reaction would convert the 2-methoxyphenyl group into a 2-hydroxyphenyl group, significantly altering the molecule's properties and potential for further functionalization. Palladium-catalyzed methods have also been employed for the N-demethylation of related heterocyclic systems and could potentially be adapted for O-demethylation. nih.gov

Electrophilic Aromatic Substitution: The 2-methoxyphenyl ring is an electron-rich aromatic system, activated towards electrophilic substitution by the methoxy (B1213986) group, which is a strong ortho, para-directing group. This sets up a competition between the activated phenyl ring and the deactivated pyrazinedione ring. Under carefully controlled, mild electrophilic conditions (e.g., bromination with NBS), it is plausible that substitution could be selectively directed to the activated positions of the phenyl ring (C4' and C6', para and ortho to the methoxy group, respectively) while leaving the pyrazinedione core intact.

Tautomeric Equilibria and Dynamic Interconversions within the 4H-Pyrazine-2,3-Dione System

The this compound molecule can theoretically exist in several tautomeric forms due to the presence of the amide-like dione (B5365651) system. This phenomenon is critical as different tautomers may exhibit distinct reactivity.

The primary equilibrium involves the keto-enol type tautomerism of the pyrazinedione ring. The principal forms include:

Diketone form: The structure as named, this compound.

Enol-keto form (Hydroxypyrazinone): 3-Hydroxy-1-(2-methoxyphenyl)-2(1H)-pyrazinone.

Dienol form (Dihydroxypyrazine): 2,3-Dihydroxy-1-(2-methoxyphenyl)pyrazine.

Studies on analogous heterocyclic systems like pyrazolones have shown that the position of the tautomeric equilibrium is highly sensitive to factors such as the nature of substituents, the solvent, and whether the compound is in solution or in the solid state. mdpi.comrsc.orgresearchgate.net The preferred tautomer is often the one where the electronic effects of the substituents are best stabilized. For example, in related pyrazoles, the nitrogen with a lone pair tends to be closer to a more electron-withdrawing substituent. mdpi.com The presence of the tautomeric hydroxyl group in related pyrazin-2-ols has been shown to be crucial for certain catalytic reactions, such as palladium-catalyzed asymmetric hydrogenation. rsc.org The specific equilibrium for the title compound would require detailed spectroscopic (NMR, IR) and computational analysis. rsc.org

Oxidation-Reduction Chemistry and Redox Potentials of the Pyrazinedione Scaffold

The pyrazinedione scaffold, containing two nitrogen heteroatoms and two carbonyl groups, is inherently redox-active. The electron-deficient nature of the ring suggests it would primarily undergo reduction. The electrochemical behavior of related azine systems, such as phenazines, has been studied for applications in redox flow batteries. nih.gov

The reduction of the pyrazinedione core is expected to be a multi-electron and multi-proton process, heavily dependent on pH. nih.gov The precise redox potential of this compound has not been reported, but it can be estimated by comparison with related structures. The electronic nature of the substituent on the ring significantly influences the redox potential; electron-donating groups (like the methoxy group) generally make reduction more difficult (more negative potential), whereas electron-withdrawing groups make it easier (less negative potential). nih.gov

| Compound Type | Redox Process | Influencing Factors | Anticipated Potential Range |

|---|---|---|---|

| Phenazine | 2e⁻/2H⁺ Reduction | Substituent electronic effects, pH | -0.1 to -0.8 V (vs. SHE) nih.gov |

| 2-Hydroxypyrazine | 2e⁻/nH⁺ Reduction | pH-dependent protonation states | pH-dependent nih.gov |

| 1-Aryl-Pyrazinedione | Reduction | Aryl substituent, pH | Likely negative potential, modulated by the methoxyphenyl group |

Thermal and Photochemical Decomposition Pathways

Thermal Decomposition:

The thermal stability of this compound is determined by the strength of the bonds within its heterocyclic core and the substituent. Studies on related nitrogen heterocycles suggest that thermal decomposition often initiates in the heterocyclic ring. researchgate.net For N-substituted tetrazoles and hydrazines, decomposition can proceed via radical mechanisms or through the concerted elimination of small, stable molecules like nitrogen (N₂) or ammonia (B1221849) (NH₃). researchgate.netnih.gov The decomposition temperature and product distribution can be affected by factors such as pressure and heating rate. nih.gov For the title compound, initial fragmentation could involve the pyrazinedione ring or cleavage of the N-aryl bond.

Photochemical Decomposition:

The photochemical reactivity is influenced by the two chromophores present: the α-dicarbonyl system within the pyrazinedione ring and the aromatic methoxyphenyl group.

Reaction with Singlet Oxygen: Irradiation of similar 1-alkyl-pyrazin-2(1H)-ones in the presence of oxygen leads to reaction with singlet oxygen to form endoperoxide intermediates. These intermediates are unstable and can rearrange to yield acetamide (B32628) derivatives. rsc.orgpsu.edu This suggests a potential pathway for oxidative cleavage of the pyrazinedione ring under photochemical conditions.

Norrish Type I Cleavage: The α-dicarbonyl moiety is known to undergo photochemical Norrish Type I cleavage upon UV excitation. nih.govwikipedia.org This would involve the homolytic cleavage of the C2-C3 bond, generating a diradical intermediate that could undergo subsequent reactions, such as decarbonylation.

Inertness under Argon: Notably, some pyrazin-2(1H)-ones have been reported to be inert to photolysis when irradiated in the absence of oxygen, indicating the importance of an external reactant like O₂ for decomposition to occur. psu.edu

Metal-Catalyzed Transformations and Coordination Chemistry

Metal-Catalyzed Transformations:

Transition metal catalysis, particularly with palladium, is a powerful tool for the functionalization of pyrazine rings. mdpi.com While the title compound itself is not primed for direct cross-coupling, these methods are essential for accessing its derivatives.

Cross-Coupling Reactions: Starting from a halogenated precursor (e.g., 6-chloro-1-(2-methoxyphenyl)-4H-pyrazine-2,3-dione), palladium-catalyzed reactions such as Suzuki, Stille, and Negishi couplings could be used to introduce new carbon-carbon bonds at the C6 position. nih.gov

Amination: Palladium-catalyzed amination reactions (e.g., Buchwald-Hartwig amination) allow for the formation of C-N bonds, enabling the introduction of various amine substituents onto the pyrazinedione ring. nih.gov

Hydrogenation: The pyrazine ring can be reduced via catalytic hydrogenation. For instance, palladium-catalyzed asymmetric hydrogenation of related pyrazin-2-ols has been used to synthesize chiral piperazin-2-ones. rsc.org

Coordination Chemistry:

The pyrazine nucleus is a classic bridging ligand in coordination chemistry due to its two opposing nitrogen atoms. bendola.com The this compound molecule offers multiple potential coordination sites:

The two nitrogen atoms of the pyrazine ring (N1 and N4).

The two carbonyl oxygen atoms at C2 and C3.

The nitrogen atoms can act as N,N'-ditopic linkers to form coordination polymers or metal-organic frameworks with various transition metals. bendola.comnih.gov The carbonyl oxygens could also participate in chelation, potentially in conjunction with one of the nitrogen atoms. Coordination to a metal ion typically increases the π-acidity of the pyrazine ring, altering its electronic properties and reactivity. bendola.com

Spectroscopic Characterization and Definitive Structural Elucidation of 1 2 Methoxyphenyl 4h Pyrazine 2,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the atomic arrangement can be constructed.

In the ¹H NMR spectrum of 1-(2-methoxyphenyl)-4H-pyrazine-2,3-dione, distinct signals are expected for the protons on the pyrazine-dione ring, the methoxy (B1213986) group, and the substituted phenyl ring.

The protons on the pyrazine (B50134) ring are anticipated to appear in the downfield region, typically between δ 8.10 and 8.30 ppm. The aromatic protons of the 2-methoxyphenyl group would generate a complex multiplet pattern in the range of δ 6.90–7.50 ppm. A characteristic singlet for the three protons of the methoxy (–OCH₃) group is expected further upfield, generally around δ 3.85–3.90 ppm. nih.gov Analysis of the coupling constants (J-values) between adjacent protons would confirm their relative positions on the aromatic ring.

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrazine-H | 8.10 – 8.30 | Multiplet |

| Aromatic-H | 6.90 – 7.50 | Multiplet |

This is an interactive data table. Click on the headers to sort.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbons (C=O) of the pyrazine-dione ring are the most deshielded and would appear significantly downfield. The carbons of the aromatic ring and the pyrazine ring would resonate in the typical aromatic region (approximately δ 110–160 ppm). The methoxy carbon would be found in the upfield region, characteristic of sp³ hybridized carbons bonded to an electronegative oxygen atom.

Table 2: Predicted ¹³C NMR Data

| Carbon | Hybridization | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| C=O (Dione) | sp² | > 160 |

| C-Aromatic/Pyrazine | sp² | 110 - 160 |

This is an interactive data table. Click on the headers to sort.

To definitively assign all proton and carbon signals and to confirm the connectivity between the phenyl ring and the pyrazine-dione nitrogen, a series of two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings, confirming the connectivity of protons on the aromatic ring and identifying adjacent protons on the pyrazine ring. nih.govcore.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms (¹JCH), allowing for the unambiguous assignment of which proton is attached to which carbon. nih.govcore.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. nih.gov It would show a correlation between the methoxy protons and the H-1' proton on the phenyl ring, confirming the ortho substitution pattern.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

For this compound, the IR spectrum would be dominated by strong absorption bands corresponding to the carbonyl (C=O) groups of the dione (B5365651). These stretches are typically observed in the region of 1680–1720 cm⁻¹. nih.gov Another key feature would be the C-O-C stretching vibration of the methoxy group, which is expected to appear between 1250 and 1280 cm⁻¹. nih.gov Vibrations associated with the aromatic C-H and C=C bonds, as well as the N-H bond of the pyrazine ring, would also be present. benthamopenarchives.comnist.gov Raman spectroscopy would provide complementary information, particularly for the more symmetric and less polar bonds.

Table 3: Key IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Amide/Dione) | Stretch | 1680 – 1720 |

| C-O-C (Aryl ether) | Stretch | 1250 – 1280 |

| N-H | Stretch | ~3200 |

| C-H (Aromatic) | Stretch | ~3100-3000 |

This is an interactive data table. Click on the headers to sort.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugated system of this compound, which includes the aromatic phenyl ring and the pyrazine-dione core, acts as a chromophore. This system would be expected to absorb UV light, resulting in characteristic π → π* and n → π* transitions. The exact absorption maxima (λ_max) would be sensitive to the solvent environment. nist.gov

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₁H₁₀N₂O₃, Molecular Weight: 218.21 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the elemental composition.

In a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrum, a prominent molecular ion peak ([M]⁺ or [M+H]⁺) would be observed at m/z 218 or 219, respectively. A characteristic fragmentation pattern would involve the loss of the methoxy group (–OCH₃), leading to a significant fragment ion. nih.gov Further fragmentation would involve the cleavage of the pyrazine ring.

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 219 | Protonated Molecular Ion |

| [M]⁺ | 218 | Molecular Ion |

This is an interactive data table. Click on the headers to sort.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

Following a comprehensive search of scientific literature and crystallographic databases, no specific X-ray crystallography data for the compound this compound could be located. While studies on structurally related compounds, such as methoxyphenyl-substituted pyrazines and quinoxaline-diones, are available, the precise crystal structure, including unit cell dimensions, bond lengths, bond angles, and torsional angles for the target molecule, has not been publicly reported.

The determination of a crystal structure through single-crystal X-ray diffraction is an empirical process that requires the synthesis of the compound and the growth of high-quality crystals suitable for analysis. Without such experimental data, a definitive description of the solid-state molecular geometry and conformation of this compound remains speculative.

Theoretical and Computational Investigations of 1 2 Methoxyphenyl 4h Pyrazine 2,3 Dione

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a foundational understanding of the molecule's behavior at an electronic level. These methods are crucial for determining the most stable molecular structure and predicting its response to electromagnetic radiation.

Geometry optimization is a computational process to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy. For organic molecules like the title compound, DFT methods, especially with the B3LYP hybrid functional, combined with basis sets such as 6-311++G(d,p), are widely used to achieve reliable and accurate structures. epstem.netdergipark.org.tropenaccesspub.org These calculations determine key structural parameters. mdpi.com

The optimization process for 1-(2-methoxyphenyl)-4H-pyrazine-2,3-dione would involve calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is located. The final optimized geometry represents the molecule's most stable conformation. In similar structures, the correlation between calculated bond lengths and angles and those determined by X-ray crystallography is typically very high, often with R² values exceeding 0.97 for bond lengths and 0.93 for bond angles. mdpi.com

Table 1: Predicted Geometrical Parameters for this compound based on Analogous Structures This table presents typical values for key bond lengths and angles based on DFT/B3LYP calculations of related compounds. Actual values may vary.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| Pyrazine (B50134) Ring | C=O | ~1.22 Å |

| C-N | ~1.38 Å | |

| C=C | ~1.37 Å | |

| N-C(phenyl) | ~1.43 Å | |

| Methoxyphenyl Group | C-O (methoxy) | ~1.36 Å |

| O-CH₃ | ~1.42 Å | |

| Bond Angles (º) | ||

| Pyrazine Ring | O=C-N | ~125° |

| C-N-C | ~118° | |

| Methoxyphenyl Group | C-O-C | ~117° |

| Dihedral Angle (º) | ||

| Pyrazine-Phenyl | C-N-C-C | ~45-60° |

The single bond connecting the pyrazine-2,3-dione ring and the 2-methoxyphenyl group allows for rotational freedom, leading to different spatial arrangements known as conformations. Conformational analysis is performed to identify the most stable conformer by exploring the molecule's potential energy surface. researchgate.netbeilstein-journals.org This involves systematically rotating the dihedral angle between the two rings and calculating the energy for each rotational position.

Studies on similar bicyclic and flexible molecules show that steric hindrance between the ortho-methoxy group and the pyrazine ring plays a critical role in determining the preferred conformation. researchgate.netnih.gov The energy landscape analysis reveals the global minimum, which is the most populated and stable conformation at equilibrium, as well as other local minima and the energy barriers between them. researchgate.netdoi.org

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). openaccesspub.orgdntb.gov.ua The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. dergipark.org.tr

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-methoxyphenyl ring, while the LUMO is likely centered on the electron-deficient pyrazine-2,3-dione moiety. mdpi.com This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation. openaccesspub.org

Table 2: Predicted Frontier Molecular Orbital Energies based on Analogous Structures Calculations are typically performed using DFT (B3LYP/6-311++G(d,p)). Values are representative.

| Parameter | Predicted Energy (eV) |

| E (HOMO) | ~ -6.2 eV |

| E (LUMO) | ~ -2.0 eV |

| Energy Gap (ΔE) | ~ 4.2 eV |

Computational methods can accurately predict various spectroscopic parameters, which can then be used to validate and interpret experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the ¹H and ¹³C NMR chemical shifts. nih.govscielo.org.za Theoretical predictions for similar molecules show excellent correlation with experimental spectra. epstem.netnih.gov

IR Spectroscopy: The vibrational frequencies and intensities are calculated to produce a theoretical IR spectrum. These calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors, leading to a good match with experimental FT-IR data. mdpi.comnih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. nih.govscielo.org.za The calculations can predict the nature of the electronic transitions, such as π→π* or n→π*. mdpi.com

Table 3: Predicted Spectroscopic Data for this compound These tables provide expected values based on calculations of similar compounds.

¹H and ¹³C NMR Chemical Shifts (ppm)| Nucleus | Functional Group | Predicted Shift (ppm) |

|---|---|---|

| ¹H | Aromatic (Phenyl & Pyrazine) | 6.9 - 8.0 |

| Methoxy (B1213986) (-OCH₃) | ~3.9 | |

| Amide (N-H) | > 9.0 | |

| ¹³C | Carbonyl (C=O) | 155 - 165 |

| Aromatic (Phenyl & Pyrazine) | 110 - 150 |

Major IR Vibrational Frequencies (cm⁻¹)

| Vibration | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amide | 3200 - 3300 |

| C-H Stretch | Aromatic | 3000 - 3100 |

| C=O Stretch | Dione (B5365651) (Amide) | 1680 - 1720 |

| C=C/C=N Stretch | Aromatic Rings | 1500 - 1600 |

UV-Vis Absorption

| Transition | Predicted λmax (nm) |

|---|---|

| π→π* | ~280 - 320 |

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netresearchgate.net The MEP surface is colored according to its electrostatic potential value, typically ranging from red (most negative potential) to blue (most positive potential). researchgate.net

For this compound, the MEP map would show:

Negative Regions (Red/Yellow): These are electron-rich areas, susceptible to electrophilic attack. The most negative potentials are expected around the oxygen atoms of the two carbonyl groups and the methoxy group, due to the high electronegativity of oxygen. researchgate.netnih.gov

Positive Regions (Blue): These are electron-poor areas, indicating sites for nucleophilic attack. The most positive potential is anticipated around the acidic proton of the N-H group in the pyrazine ring. mdpi.com

The MEP map provides a clear visual guide to the molecule's reactive behavior and intermolecular interaction sites. researchgate.net

Global Reactivity Descriptors (e.g., Chemical Hardness, Softness, Electrophilicity Index)

Global reactivity descriptors are calculated from the HOMO and LUMO energies and provide quantitative measures of a molecule's stability and reactivity. dergipark.org.tr These descriptors are derived from conceptual DFT. researchgate.net

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A large value indicates high stability.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge. It is calculated using the electronic chemical potential (μ) and hardness (η).

These descriptors help in systematically comparing the reactivity of different molecules and understanding their chemical behavior in reactions. dergipark.org.tr

Table 4: Global Reactivity Descriptors and Their Significance Formulas are based on Koopmans' theorem approximations where Ionization Potential I ≈ -E_HOMO and Electron Affinity A ≈ -E_LUMO.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -E_HOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E_LUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer. |

| Chemical Softness (S) | S = 1 / η | Measure of polarizability and reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Electrophilicity Index (ω) | ω = μ² / (2η) where μ = -χ | Capacity to accept electrons. |

Prediction and Analysis of Non-Linear Optical (NLO) Properties

No published research or data on the non-linear optical properties of this compound could be located.

Quantitative Structure-Property Relationship (QSPR) Modeling

No QSPR models or studies specifically involving this compound have been found in the available literature.

Strictly Focused on in Vitro Mechanisms and Molecular Targets; Excludes Any Human Clinical Data, Dosage, or Adverse Effects

Mechanistic Investigations of Pyrazinedione Bioactivity In Vitro

No published studies were identified that have evaluated the inhibitory activity of 1-(2-methoxyphenyl)-4H-pyrazine-2,3-dione against any enzymes, including kinases, dioxygenases, or hydrolases. As a result, data on its potency (such as IC₅₀ or Kᵢ values), mechanism of inhibition (e.g., competitive, non-competitive), or kinetic parameters are not available.

There is no available data from receptor binding assays or functional studies to indicate whether this compound interacts with G-protein coupled receptors (GPCRs), nuclear receptors, or any other receptor types. Consequently, its affinity, selectivity, and functional activity (agonist, antagonist, or allosteric modulator) at any specific receptor target remain uncharacterized.

Scientific literature lacks reports on the direct molecular interactions between this compound and biologically relevant macromolecules such as proteins or nucleic acids. Techniques like fluorescence quenching, surface plasmon resonance, or isothermal titration calorimetry, which are used to study such interactions, have not been applied to this specific compound in any published research. nih.gov

Structure-Activity Relationship (SAR) Studies of Pyrazinedione Analogues

Due to the absence of biological activity data for the parent compound, this compound, no structure-activity relationship (SAR) studies have been conducted. SAR studies require a series of analogues with systematic structural modifications and corresponding biological data to identify key pharmacophoric features and understand the impact of substituents on activity.

Without biological data, it is not possible to define the pharmacophoric elements of this compound that are essential for any potential biological activity.

The influence of the 2-methoxyphenyl substituent on the pyrazinedione core in terms of molecular recognition and biological function has not been investigated. There is no comparative data with other positional isomers or analogues bearing substituents with different electronic properties (e.g., electron-donating or electron-withdrawing groups).

Conformational Effects on Binding Affinity and Selectivity

The three-dimensional conformation of a molecule is critical for its interaction with biological targets. For a compound like this compound, the spatial arrangement of the methoxyphenyl group relative to the pyrazine-2,3-dione core would significantly influence its binding affinity and selectivity for a specific protein.

The planarity of the pyrazine-dione ring system and its interplay with the non-planar conformation of the substituted phenyl ring are critical. Studies on similar bicyclic heterocyclic systems often reveal that slight twists and turns in the molecular structure can lead to significant differences in biological activity. For instance, a more planar conformation might enhance π-π stacking interactions with aromatic amino acid residues in a binding site, whereas a more twisted conformation might be necessary to fit into a sterically constrained pocket. The specific dihedral angle between the two ring systems is a parameter frequently analyzed in conformational studies to correlate structure with activity.

Molecular Docking and Dynamics Simulations for Ligand-Target Complex Formation

To predict and understand how this compound might interact with a potential biological target, computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable tools. rsc.org

Molecular Docking: This technique would be used to predict the preferred binding mode and affinity of the compound within the active site of a target protein. A library of potential protein targets would first be identified, possibly based on the activities of structurally similar compounds. The docking process involves generating a multitude of possible conformations of the ligand within the binding site and scoring them based on factors like electrostatic interactions, hydrogen bonds, and van der Waals forces. For this compound, key interactions would likely involve the carbonyl groups of the pyrazine-dione ring acting as hydrogen bond acceptors and the methoxyphenyl group engaging in hydrophobic or aromatic interactions. For example, molecular docking of pyrazoline derivatives has shown that methoxy (B1213986) groups can be crucial for binding within receptor sites. pjps.pkresearchgate.net

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a more dynamic and realistic view of the ligand-target complex. mdpi.com These simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the predicted binding pose. mdpi.com An MD simulation would reveal whether the initial docked conformation is stable or if the ligand reorients itself to find a more favorable position. It can also highlight the flexibility of both the ligand and the protein's binding site, providing insights into the induced-fit mechanisms. The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time.

Cellular Mechanism of Action Studies (e.g., cell cycle modulation, without discussing in vivo effects)

In vitro cellular assays are fundamental to elucidating the biological effects of a new compound. Based on the activities of related heterocyclic compounds, one potential mechanism of action for this compound could be the modulation of the cell cycle. researchgate.net

To investigate this, cancer cell lines would be treated with varying concentrations of the compound. The effect on cell cycle progression would then be analyzed using techniques like flow cytometry. This method allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M). If the compound induces cell cycle arrest at a particular checkpoint, for instance, the G2/M phase, it would suggest interference with proteins that regulate this transition, such as cyclin-dependent kinases (CDKs). For instance, certain pyrazolo[3,4-b]pyridine derivatives have been shown to arrest the cell cycle by inhibiting CDKs.

Further mechanistic studies could involve Western blotting to measure the expression levels of key cell cycle regulatory proteins like cyclins (e.g., Cyclin B1) and CDKs (e.g., CDK1). A change in the phosphorylation state or total protein levels of these markers would provide more direct evidence of the compound's target engagement within the cell.

Design Principles for Modulating Biological Activity through Structural Modifications

The principles of medicinal chemistry and structure-activity relationship (SAR) studies guide the optimization of a lead compound like this compound to enhance its potency and selectivity.

Modifications to the Phenyl Ring:

Position of the Methoxy Group: Moving the methoxy group from the ortho to the meta or para position would alter the compound's conformational preferences and electronic properties, which could significantly impact binding.

Substitution: Introducing other substituents on the phenyl ring (e.g., halogens, nitro groups, or alkyl groups) can modulate lipophilicity, electronic character, and steric profile. For example, electron-withdrawing groups might enhance certain interactions, while bulkier groups could provide better selectivity for a specific target.

Modifications to the Pyrazine-2,3-dione Core:

Substitution on the Nitrogen: The hydrogen atom on the nitrogen at the 4-position of the pyrazine (B50134) ring is a potential point for modification. Introducing small alkyl or aryl groups could alter the compound's solubility and metabolic stability, and potentially introduce new interactions with the target protein.

Ring Modifications: Bioisosteric replacement of the pyrazine ring with other heterocyclic systems (e.g., pyrimidine, triazine) is a common strategy to explore new chemical space and potentially discover compounds with improved properties. Research on pyrido[2,3-d]pyrimidine-2,4-dione derivatives has shown that structural modifications at different regions of the core scaffold are crucial for inhibitory activity. nih.gov

A systematic approach to these modifications, coupled with iterative cycles of synthesis and biological testing, is essential for developing a comprehensive SAR and identifying derivatives with optimized biological activity.

Future Research Directions and Translational Perspectives for 1 2 Methoxyphenyl 4h Pyrazine 2,3 Dione Research

Development of Innovative and Sustainable Synthetic Methodologies

The advancement of research on 1-(2-methoxyphenyl)-4H-pyrazine-2,3-dione is contingent upon the development of efficient, cost-effective, and environmentally benign synthetic routes. researchgate.net Traditional synthetic methods often require harsh conditions or hazardous reagents. nih.gov Future efforts should focus on modern synthetic strategies that align with the principles of green chemistry. nih.gov

Key areas for development include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for heterocyclic compounds. researchgate.net

Multicomponent Reactions (MCRs): MCRs offer a powerful approach to construct complex molecules like pyrazine (B50134) derivatives in a single step from simple precursors, enhancing efficiency and atom economy. nih.govnih.gov

Biocatalysis: The use of enzymes, such as lipases, can enable the synthesis of pyrazine derivatives under mild conditions in greener solvents, minimizing hazardous waste. nih.gov

Aqueous Media Synthesis: Performing reactions in water instead of volatile organic solvents is a cornerstone of green chemistry, and methods for synthesizing pyrazine derivatives in aqueous media have been successfully developed. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Pyrazine Derivatives

| Methodology | Advantages | Disadvantages | Potential for this compound |

|---|---|---|---|

| Traditional Synthesis | Well-established protocols | Often requires harsh conditions, multiple steps, hazardous reagents. nih.gov | Provides a baseline for comparison with newer methods. |

| Microwave-Assisted | Rapid reaction times, increased yields, better reproducibility. researchgate.net | Requires specialized equipment. | High potential for optimizing the final cyclization or condensation steps. |

| Multicomponent Reactions | High atom and step economy, operational simplicity, product diversity. nih.govnih.gov | Can be challenging to optimize for specific, complex targets. | Ideal for rapidly generating a library of analogs by varying the initial inputs. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. nih.gov | Enzymes can be expensive and have limited substrate scope. | Could be explored for stereoselective transformations on the core structure. |

| Aqueous Media Synthesis | Safe, inexpensive, and environmentally benign solvent. researchgate.net | Limited solubility of nonpolar organic reactants. | Feasible for specific reaction steps, particularly if water-soluble precursors are used. |

Advanced Computational Modeling for Predictive Reactivity and Interaction

Computational chemistry provides invaluable tools for predicting the properties of molecules like this compound before committing to laborious and expensive laboratory synthesis. These methods can guide the design of new derivatives with enhanced properties.

Future computational studies should focus on:

Density Functional Theory (DFT) Calculations: To confirm molecular structures, predict reactivity, and understand electronic properties. researchgate.net

Molecular Docking: To simulate the binding of the compound and its potential derivatives to various biological targets, helping to prioritize which analogs to synthesize. mdpi.com

ADME/Tox Prediction: In silico models can forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of new chemical entities. mdpi.com The presence of a methoxyphenyl group is known to influence the pharmacological activity and toxicity of heterocyclic compounds, making this an important area of study. zsmu.edu.ua

Table 2: Computational Approaches for Drug Discovery

| Computational Method | Application | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Calculating electronic structure, reaction energies, and spectroscopic properties. researchgate.net | Predicting sites of reactivity for derivatization and confirming structural assignments. |

| Molecular Docking | Predicting the preferred orientation of a molecule when bound to a target protein. mdpi.com | Identifying potential biological targets and guiding structure-based drug design. |

| Molecular Dynamics (MD) Simulations | Simulating the movement of atoms and molecules over time to assess stability and conformational changes. mdpi.com | Evaluating the stability of the compound-protein complex and understanding binding kinetics. |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between chemical structure and biological activity. | Developing predictive models to design derivatives with improved potency. |

| ADME/Tox Modeling | Predicting pharmacokinetic and toxicological properties. mdpi.com | Early-stage filtering of derivatives with poor drug-like properties. |

Exploration of Novel Chemical Transformations and Derivatization Strategies

The this compound scaffold possesses multiple reactive sites amenable to chemical modification. A systematic exploration of derivatization strategies is crucial for developing a library of compounds for structure-activity relationship (SAR) studies.

Potential transformations include:

Substitution on the Phenyl Ring: The methoxyphenyl group can undergo electrophilic substitution reactions to introduce a variety of functional groups.

Modification of the Pyrazine Ring: The pyrazine core can be subjected to reactions such as nitration, bromination, and amidation, which have been successfully applied to other pyrazine derivatives. imist.ma

N-Alkylation/Arylation: The nitrogen atoms in the pyrazine ring could serve as handles for introducing diverse substituents.

Condensation Reactions: The dione (B5365651) functionality offers a site for condensation reactions to create fused heterocyclic systems, potentially leading to novel scaffolds with unique properties. nih.gov

Table 3: Potential Derivatization Strategies

| Reaction Type | Target Site | Potential Reagents | Desired Outcome |

|---|---|---|---|

| Nitration | Phenyl Ring / Pyrazine Ring | HNO₃/H₂SO₄ | Introduce nitro groups for further functionalization or to modulate electronic properties. imist.ma |

| Bromination | Phenyl Ring / Pyrazine Ring | N-Bromosuccinimide (NBS) | Create bromo-derivatives as key intermediates for cross-coupling reactions. imist.ma |

| Amidation/Amination | Pyrazine Ring (after conversion to acid/halide) | Various amines | Introduce amide or amine functionalities to improve solubility or target interactions. imist.manih.gov |

| Suzuki Cross-Coupling | Bromo-derivatives | Boronic acids | Introduce diverse aryl or heteroaryl groups to explore new chemical space. researchgate.netmdpi.com |

| Condensation | Dione moiety | Hydrazine hydrate, active methylene (B1212753) compounds | Form fused pyrazole (B372694) or pyran rings, creating novel heterocyclic systems. nih.govnih.gov |

Systematic Elucidation of Broader Molecular Interaction Profiles

While initial studies might focus on a specific biological target, a comprehensive understanding of a compound's molecular interactions is essential for its translational potential. This includes identifying its primary target(s), as well as any off-target effects. For instance, related pyridopyridazine-dione derivatives have been identified as dual inhibitors of COX-1/COX-2. nih.gov Similarly, other diarylamine structures act as tubulin polymerization inhibitors. nih.gov

Future research should employ a range of techniques to build a complete interaction profile:

Affinity-based Proteomics: To identify the protein targets that the compound binds to directly in a complex biological sample.

Phenotypic Screening: To observe the effects of the compound on cells or organisms without a preconceived target, followed by target deconvolution to identify the mechanism.

Kinase/Enzyme Panel Screening: To test the compound against a broad panel of enzymes to assess its selectivity.

Table 4: Methods for Profiling Molecular Interactions

| Technique | Principle | Information Gained |

|---|---|---|

| Thermal Proteome Profiling (TPP) | Measures changes in protein thermal stability upon ligand binding. | Unbiased identification of direct and indirect cellular targets. |

| Affinity Chromatography-Mass Spectrometry | Uses an immobilized version of the compound to pull down binding partners from a cell lysate. | Identification of proteins that bind to the compound. |

| Kinase/GPCR/Ion Channel Panels | High-throughput screening against large, predefined panels of protein targets. | Selectivity profile and identification of primary and off-targets. |

| Reverse Docking | Computationally screening a compound against a library of protein structures. | A prioritized list of potential biological targets for experimental validation. |

Application in Chemical Biology Probes and Mechanistic Studies

Modifying this compound to create chemical probes can transform it into a tool for studying biological processes. chemicalprobes.org Fluorescent probes, for example, are invaluable for bio-imaging and detecting specific molecules in living cells. rsc.org

Future directions include:

Fluorescent Probes: Attaching a fluorophore (like pyrene (B120774) or a hemicyanine dye) to the core structure could enable visualization of its subcellular localization and interaction with targets. rsc.orgnih.govmdpi.com

Activity-Based Probes (ABPs): Designing a derivative with a reactive "warhead" that covalently binds to its target can be used for target identification and occupancy studies.

Photoaffinity Labels: Incorporating a photoreactive group would allow for light-induced covalent cross-linking to binding partners, facilitating their identification.

Table 5: Chemical Biology Probe Designs

| Probe Type | Design Principle | Application |

|---|---|---|

| Fluorescent Probe | Covalent attachment of a fluorophore (e.g., pyrene, BODIPY). rsc.orgnih.gov | Live-cell imaging, tracking compound distribution, fluorescence polarization assays. |

| Biotinylated Probe | Covalent attachment of a biotin (B1667282) tag. | Affinity purification of target proteins for identification by mass spectrometry. |

| Activity-Based Probe | Incorporation of a reactive group that covalently modifies the active site of a target enzyme. mdpi.com | Target engagement studies, identifying active enzyme populations. |

| Photoaffinity Label | Incorporation of a photoreactive moiety (e.g., benzophenone, diazirine). | Covalently cross-linking to targets upon UV irradiation for robust target identification. |

Integration with High-Throughput Techniques for Academic Discovery

To accelerate the discovery process, the synthesis and evaluation of derivatives of this compound should be integrated with high-throughput techniques. nih.gov This approach allows for the rapid testing of many hypotheses and the generation of large datasets to build robust SAR models.

A potential integrated workflow would involve:

High-Throughput Synthesis: Using automated or parallel synthesis platforms to rapidly generate a library of analogs based on the derivatization strategies outlined in section 7.3. researchgate.net

High-Throughput Screening (HTS): Screening the compound library against a specific biological target or in a cell-based phenotypic assay to identify initial "hits."

Data Analysis and Iteration: Analyzing the HTS data to identify preliminary SAR trends, which then inform the design and synthesis of a second, more focused library of compounds. This iterative cycle of design, synthesis, and testing is a hallmark of modern drug discovery. nih.gov

Table 6: A High-Throughput Discovery Workflow

| Stage | Technology/Method | Objective |

|---|---|---|

| 1. Library Design | Computational modeling, diversity-oriented synthesis principles. | Design a library of derivatives to maximize chemical space exploration. |

| 2. Parallel Synthesis | Automated liquid handlers, multi-well reaction blocks. nih.govresearchgate.net | Rapidly synthesize tens to hundreds of analogs. |

| 3. High-Throughput Screening (HTS) | Robotic plate handlers, fluorescence/luminescence plate readers. | Screen the library for activity in a relevant biological assay. |

| 4. Hit Confirmation & Validation | Dose-response curves, secondary assays. | Confirm the activity of initial hits and eliminate false positives. |

| 5. Data Analysis & SAR | Cheminformatics software, machine learning models. | Analyze results to build structure-activity relationship models and guide the next design cycle. |

Q & A

Q. What are the optimal synthetic conditions for 1-(2-methoxyphenyl)-4H-pyrazine-2,3-dione to minimize undesired by-products?

Methodological Answer: Key challenges in synthesis involve solvent and base selection. For example, ethanol with potassium hydroxide promotes nucleophilic substitution, leading to ethoxyethyl by-products (e.g., 1-(2-ethoxyethyl)-4-(2-methoxyphenyl)piperazine). To mitigate this, acetone with potassium carbonate under reflux improves selectivity for S- and N-alkylated isomers by reducing ethanol's nucleophilic interference . Optimize reaction time (3–6 hours) and monitor intermediates via TLC or HPLC to isolate the desired product with ≥70% yield.

Q. How is HPLC applied to analyze derivatives of this compound in environmental or industrial samples?

Methodological Answer: 1-(2-Methoxyphenyl)piperazine derivatives are used as derivatizing agents for detecting volatile isocyanates (e.g., in industrial air samples). Bubbling air through a toluene solution of the compound stabilizes isocyanates via urea formation, enabling UV detection (254 nm). Use a C18 column with acetonitrile/water (70:30) mobile phase and 1.0 mL/min flow rate for baseline separation. Validate with spiked samples to ensure <5% RSD in quantification .

Advanced Research Questions

Q. How do structural modifications of the 2-methoxyphenyl group enhance receptor binding affinity (e.g., dopamine D2)?

Methodological Answer: Substituents on the phenyl ring and piperazine/pyrazine core critically influence receptor interactions. For example:

- Nitrobenzyl groups at the piperidine position (e.g., 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine) increase dopamine D2 affinity (Ki = 12 nM) due to enhanced hydrophobic interactions and π-π stacking.

- Trifluoromethyl or benzodioxinylcarbonyl groups improve metabolic stability and blood-brain barrier penetration.

Docking studies (AutoDock Vina) using receptor crystal structures (PDB: 6CM4) reveal binding poses, guiding rational design .

Q. What strategies resolve contradictions in reaction outcomes when varying solvents or bases?

Methodological Answer: Contradictions arise from competing alkylation pathways. For example:

- Ethanol/KOH promotes O-alkylation (by-product formation), while acetone/K2CO3 favors N-alkylation due to weaker nucleophilicity.

- Microwave-assisted synthesis (100°C, 30 minutes) reduces side reactions by accelerating kinetics.

Validate mechanistic hypotheses using DFT calculations (Gaussian 09) to model transition states and identify rate-determining steps .

Q. How can molecular docking predict the biological activity of novel derivatives targeting 5-HT1A or cyclooxygenase?

Methodological Answer: Docking workflows (e.g., Schrödinger Suite) involve:

Protein Preparation : Retrieve 5-HT1A (PDB: 7E2Z) or COX-2 (PDB: 5KIR) structures, remove water, and add hydrogens.

Ligand Preparation : Generate 3D conformers of derivatives (e.g., HBK-10 analogs) and assign partial charges.

Grid Generation : Define binding sites using co-crystallized ligands.

Docking Analysis : Use Glide SP/XP scoring to rank poses. Correlate docking scores (e.g., GlideScore ≤ −8.0) with in vitro Ki values to validate predictive accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.